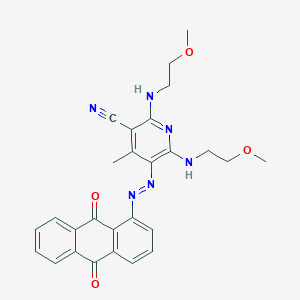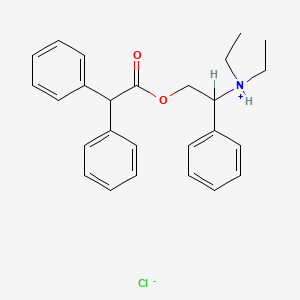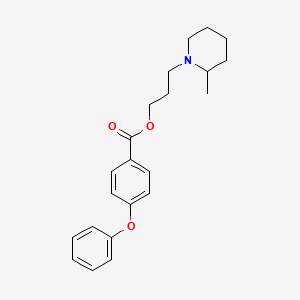
3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate typically involves the esterification of 4-phenoxybenzoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are not well-characterized in the literature.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate: Similar structure but with a butoxy group instead of a phenoxy group.
3-(2-Methylpiperidin-1-yl)propyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl 4-phenoxybenzoate is unique due to its specific ester and amine functional groups, which confer distinct chemical and biological properties. Its phenoxy group may also contribute to unique interactions with biological targets compared to other similar compounds.
Propriétés
Numéro CAS |
64050-40-4 |
|---|---|
Formule moléculaire |
C22H27NO3 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-phenoxybenzoate |
InChI |
InChI=1S/C22H27NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h2-4,9-14,18H,5-8,15-17H2,1H3 |
Clé InChI |
HNUAVHJUFYQQEO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)

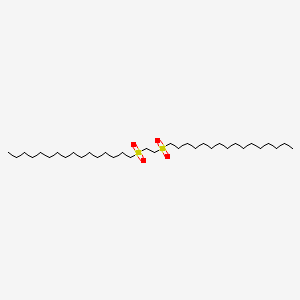

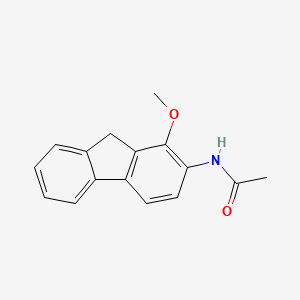
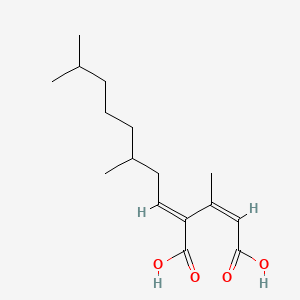


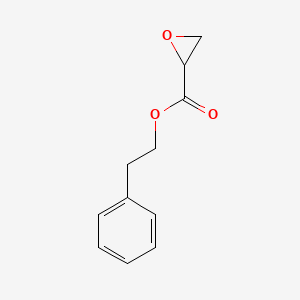


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
